D-102 Dye

描述

Overview and Significance of D-102 Dye in Contemporary Science

This compound is a specific organic dye that has garnered attention in contemporary chemical research, particularly for its application as a photosensitizer. sigmaaldrich.com It is an indoline-based, metal-free organic dye. sigmaaldrich.comacs.org Its significance lies in its use in the fabrication of dye-sensitized solar cells (DSSCs), where it is applied as a sensitizing material coated on the semiconducting electrode, typically titanium dioxide (TiO₂) sigmaaldrich.comacs.orgrsc.org. DSSCs are a type of solar cell that has attracted widespread interest for converting sunlight into electricity due to their potential for high efficiency and low cost compared to conventional silicon-based solar cells. shd.org.rsresearchgate.net Metal-free organic dyes like D-102 are being explored as alternatives to traditional ruthenium-based sensitizers, which contain heavy metals and can be environmentally undesirable. acs.orgshd.org.rs

Research involving this compound often focuses on understanding its structural and optoelectronic properties, its adsorption behavior on semiconductor surfaces, and its performance in solar energy conversion. acs.orgresearchgate.netpsu.edu Studies investigate how its molecular structure influences its light absorption capabilities and its ability to inject electrons into the semiconductor. shd.org.rspsu.edu

Historical Context of Indoline (B122111) Dyes in Research

Indoline dyes are a class of organic compounds characterized by the presence of an indoline core structure. Historically, dyes, in general, have played a crucial role in human civilization, with the use of natural dyes dating back to ancient times. nih.govresearchgate.net The development of synthetic dyes in the mid-19th century revolutionized the dye industry, offering a broader spectrum of colors and improved properties. nih.govresearchgate.net

Within the realm of synthetic dyes, indoline derivatives have emerged as significant photosensitizers, particularly for applications in solar energy conversion devices like DSSCs. Research into indoline dyes for this purpose has explored various structural modifications to optimize their performance, including the incorporation of different donor and acceptor units. acs.org D-102 is one example within this family of dyes that has been studied for its photovoltaic properties. acs.orgpsu.edu The research history of indoline dyes in this context is closely tied to the broader effort to develop efficient and environmentally friendly sensitizers for renewable energy technologies.

Scope and Objectives of the Research Outline

This research outline focuses specifically on the chemical compound this compound. The scope is limited to exploring its properties, its role as a photosensitizer in advanced chemical research, particularly in the context of dye-sensitized solar cells, and its relation to the broader class of indoline dyes. The objectives are to provide a thorough overview of this compound based on available scientific literature, highlighting its significance, relevant research findings, and its position within the historical development and contemporary applications of indoline dyes in research. The outline aims to consolidate scientifically accurate information and present it in a structured format, including relevant data where available, while strictly excluding information related to dosage, administration, safety, and adverse effects.

Key Properties of this compound

Based on the search results, some key properties of this compound can be summarized:

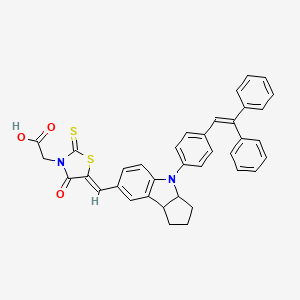

| Property | Value | Source |

| Molecular Formula | C₃₇H₃₀N₂O₃S₂ | sigmaaldrich.comnih.govscbt.comtcichemicals.com |

| Molecular Weight | 614.8 g/mol or 614.78 | sigmaaldrich.comnih.govscbt.comtcichemicals.com |

| CAS Number | 652145-28-3 | sigmaaldrich.comnih.govscbt.comtcichemicals.com |

| PubChem CID | 57937215 | nih.gov |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 238-243 °C | sigmaaldrich.com |

| λmax (in DMF) | 499 nm | sigmaaldrich.com |

| Application | Photosensitizer in DSSCs | sigmaaldrich.comscbt.com |

| IUPAC Name | [(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid or 2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid | nih.govtcichemicals.com |

Relevant Research Findings

Research on this compound primarily focuses on its performance and behavior as a sensitizer (B1316253) in DSSCs. Studies have investigated its electronic structure, absorption spectra, and its interaction with the TiO₂ semiconductor. shd.org.rsresearchgate.netpsu.edu

Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to understand the electronic structures and optical absorption spectra of indoline dyes, including D-102. shd.org.rsresearchgate.netpsu.edu These calculations help in understanding how the molecular structure influences properties relevant to electron injection in DSSCs. shd.org.rspsu.edu

Research has also explored the adsorption of this compound on TiO₂ surfaces, noting that the dye typically anchors through its carboxylic acid group. researchgate.netacs.org The interaction between dye molecules on the TiO₂ surface, including potential aggregation, can influence device performance. acs.orgresearchgate.net

While specific detailed research findings on D-102's performance metrics (like power conversion efficiency) compared directly to other dyes were found in the context of optimizing indoline dyes, one study noted that an optimized indoline dye achieved an efficiency of 8.00%, which was the highest reported efficiency for metal-free organic dye-sensitized solar cells without an antireflection layer at that time, comparing favorably to N3 and N719 dyes under similar conditions. acs.org This indicates the potential of indoline dyes as a class, to which D-102 belongs.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30N2O3S2/c40-35(41)23-38-36(42)34(44-37(38)43)22-25-16-19-33-31(21-25)29-12-7-13-32(29)39(33)28-17-14-24(15-18-28)20-30(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,29,32H,7,12-13,23H2,(H,40,41)/b34-22- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMCROHUTRXETK-VQNDASPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(C1)N(C3=C2C=C(C=C3)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728325 | |

| Record name | [(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652145-28-3 | |

| Record name | [(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 652145-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of D 102 Dye

General Synthesis Pathways for Indoline (B122111) Dyes

The synthesis of indoline dyes often utilizes established reactions for creating conjugated systems and incorporating the indoline moiety. Two key general pathways include diazotization/coupling reactions and Ullmann cross-coupling reactions.

Diazotization/Coupling Reactions in Azo Dye Synthesis

Diazotization followed by coupling is a conventional method for synthesizing azo dyes, a class that includes some indoline derivatives. This process typically involves converting a primary aromatic or heterocyclic amine into a diazonium salt under acidic conditions at low temperatures, usually between 0 and 5 °C, using sodium nitrite. rsc.org The resulting diazonium salt, which acts as a weak electrophile, is then coupled with an electron-rich nucleophile, such as a phenol, naphthol, or amine. rsc.org For indoline dyes containing an azo group, the indoline structure can serve as either the amine component for diazotization or the coupling component. The reaction is often carried out in a pH range of 8-10 when coupling with phenols or naphthols. lpnu.ua In some cases, diazotization and coupling can be performed in a one-step operation in a mixture of solvents like acetic acid and trichloroethylene. google.com

Research has demonstrated the synthesis of phenylazo indole (B1671886) dyes through the diazotization of aminoacetophenone derivatives and subsequent coupling with substituted indole derivatives. nih.gov The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as UV-vis, FT-IR, and NMR spectroscopy. lpnu.uanih.gov

Ullmann Cross-Coupling Reactions for Dye Precursors

Ullmann cross-coupling reactions are valuable for forming carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds, which are crucial for constructing the frameworks of many organic dyes, including indoline-based structures. This copper-catalyzed reaction is particularly useful for the N-arylation of indoles, a process that involves forming a C-N bond between an indole nitrogen and an aryl halide. dntb.gov.ua

Recent advancements in Ullmann-type cross-coupling reactions have focused on improving efficiency and expanding the scope of substrates. For instance, copper-catalyzed amidation/cyclization domino reactions have been developed for the synthesis of indolines. capes.gov.br Ullmann coupling has also been employed in the synthesis of complex indole derivatives, such as in the total synthesis of natural products containing the indole core. rsc.org These reactions often involve copper catalysts and can be influenced by factors like the choice of ligand and solvent. dntb.gov.uacapes.gov.br

Specific Synthetic Routes for D-102 Dye

Specific synthetic routes for D-102 and its analogs often involve sophisticated coupling reactions to build the extended π-system characteristic of this dye.

Wittig, Suzuki, and Sonogashira Coupling Reactions in D-102 Analog Synthesis

Wittig, Suzuki, and Sonogashira cross-coupling reactions are powerful tools for the synthesis of conjugated organic molecules and are frequently employed in the preparation of D-102 analogs and other indoline dyes with extended π-systems.

Wittig Reaction: While not explicitly detailed for D-102 synthesis in the provided context, the Wittig reaction is a common method for forming carbon-carbon double bonds, which are essential components of the conjugated linkers in many organic dyes.

Suzuki Coupling: Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms carbon-carbon single bonds between an aryl or vinyl boronic acid (or ester) and an aryl or vinyl halide. nih.gov This reaction is widely used in the synthesis of complex organic molecules and can be applied to introduce aryl or heteroaryl groups into the indoline dye structure, extending the conjugation and tuning the electronic properties. nih.gov Catalysts with sulfonated biarylphosphine ligands have shown high activity for Suzuki coupling in aqueous phases. organic-chemistry.org

Sonogashira Coupling: The Sonogashira cross-coupling reaction, also palladium-catalyzed and often assisted by a copper co-catalyst, forms carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is particularly useful for incorporating rigid, conjugated alkyne units into dye structures, influencing their absorption and emission properties. researchgate.net Sonogashira coupling has been used in the synthesis of materials-oriented aromatic alkynes and can be performed under various conditions, including mechanochemistry. researchgate.netbeilstein-journals.org

These coupling reactions allow for precise control over the molecular architecture of D-102 analogs, enabling the synthesis of dyes with tailored optical and electronic properties. nih.govresearchgate.net

Protecting-Group-Free Approaches for Rhodamine Dye Synthesis

While D-102 is an indoline dye, research into protecting-group-free synthesis approaches for related dye classes, such as rhodamine dyes, can offer insights into potentially more efficient synthetic strategies for indoline dyes. Rhodamine dyes and indoline dyes are both used as fluorescent probes and sensitizers and share some structural features related to their conjugated systems. psu.edusigmaaldrich.com

Recent work on rhodamine synthesis has focused on facile, protecting-group-free methods to increase efficiency and structural diversity. nih.govnih.gov One such approach involves the nucleophilic addition of a lithiated dicarboxybenzene derivative to a xanthone (B1684191) precursor. nih.govnih.gov This method significantly reduces the number of synthetic steps and allows for gram-scale synthesis. nih.govnih.gov Although specifically developed for rhodamines, the principle of designing synthetic routes that minimize or eliminate the need for protecting groups could potentially be explored for the synthesis of indoline dyes like D-102 to streamline the process and improve yields.

Chemical Modifications and Structural Engineering of this compound Derivatives

Chemical modifications and structural engineering are critical for optimizing the properties of D-102 and developing derivatives with improved performance for specific applications. This involves altering the core indoline structure and the attached functional groups.

Modifications can include introducing different electron-donating or electron-withdrawing groups to tune the electronic levels (HOMO/LUMO) and absorption spectra. acs.org Varying the length and nature of the conjugated linker connecting the indoline moiety to other parts of the molecule can also impact photophysical properties. chemrevlett.com

Research on indoline dyes and similar chromophores highlights various modification strategies:

Substitution on the Indoline Ring: Introducing substituents onto the indoline ring can alter the electron density and steric environment, affecting the dye's stability, absorption wavelength, and interaction with surrounding materials.

Modification of the Anchoring Group: In applications like dye-sensitized solar cells, D-102 typically utilizes an anchoring group (e.g., a carboxylic acid) to attach to a semiconductor surface. sigmaaldrich.com Modifying this group can influence the electronic coupling and charge transfer efficiency.

Incorporation of Additional Chromophores or Functional Units: Coupling the indoline core with other conjugated systems or functional molecules can create new dyes with tailored properties, such as altered absorption ranges or the ability to participate in specific chemical or physical processes. Cross-coupling reactions like Suzuki and Sonogashira are instrumental in these structural extensions. nih.govresearchgate.net

Alteration of Side Chains: Modifications to alkyl chains or other peripheral groups can impact solubility, aggregation behavior, and compatibility with different environments. ifremer.fr

Detailed research findings on D-102 derivatives often involve spectroscopic characterization (UV-vis, fluorescence), electrochemical measurements (cyclic voltammetry to determine HOMO/LUMO levels), and theoretical calculations (DFT) to understand the relationship between structure and properties. acs.org For instance, studies on indoline dyes structurally related to D-102 have investigated the effect of different substituents on their absorption spectra and electronic properties. acs.org

Donor-π-Acceptor (D-π-A) Frameworks in Dye Design

The Donor-π-Acceptor (D-π-A) framework is a widely employed molecular design strategy for organic dyes used in applications like DSSCs. nih.govresearchgate.netacs.orgresearchgate.net In this architecture, a donor (D) group is linked to an acceptor (A) group via a π-conjugated bridge (π). This design facilitates intramolecular charge transfer (ICT) upon light absorption, where an electron is transferred from the donor through the π-bridge to the acceptor. This charge separation is crucial for the function of these dyes in converting light energy into electrical energy. This compound contains chemical groups such as indoline, which can act as a donor, and a rhodanine (B49660) moiety, which can act as an acceptor, connected by a π-conjugated system. acs.orgacs.org The strength of the acceptor moieties, such as the number of rhodanine groups, influences the spectral positions of absorption and emission in indoline dyes. acs.org

Isomeric Tuning for Optimized Properties

Isomerization, particularly around C-C double bonds within the polymethine chain of cyanine (B1664457) dyes, can significantly influence their photochemical properties. mdpi.comresearchgate.net The presence of different isomers (e.g., cis and trans) in solution can affect photoisomerization behavior, which is also dependent on solvent polarity. mdpi.comresearchgate.net While the provided information does not specifically detail isomeric tuning for D-102, the general principle suggests that controlling or understanding the isomeric composition of D-102 could be a strategy to optimize its performance. Studies on other dye systems, such as carbocyanine dyes, highlight how the presence and conformation of isomers impact their spectral properties and photoisomerization pathways. mdpi.comresearchgate.net

Influence of Conjugation Length and Molecular Architecture

Data Tables

Based on the search results, specific quantitative data directly related to the synthesis and derivatization of this compound according to the outlined sections are limited. However, some relevant data points regarding its physical properties and behavior in solution were found.

Table 1: Selected Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₇H₃₀N₂O₃S₂ | nih.govuni.lu |

| Molecular Weight | 614.8 g/mol | nih.govuni.lu |

| PubChem CID | 57937215 | nih.govuni.lu |

| Absorption λmax (Acetonitrile) | ~500 nm | acs.org |

| Emission λmax (Acetonitrile) | ~560 nm | acs.org |

| Emission Lifetime (Acetonitrile, 5-10 μM) | ~350 ps | acs.org |

| Emission Lifetime (MeOH, 5-10 μM) | ~70 ps | acs.org |

| Emission Lifetime (CHCl₃, 5-10 μM) | ~750 ps | acs.org |

| Emission Lifetime (CCl₄, 5-10 μM) | ~240 ps | acs.org |

Table 2: Absorption and Emission Maxima of Indoline Dyes in Acetonitrile (B52724)

| Dye | Absorption λmax (nm) | Emission λmax (nm) | Source |

| D131 | ~450 | ~535 | acs.org |

| D102 | ~500 | ~560 | acs.org |

| D149 | ~530 | ~590 | acs.org |

Note: The values are approximate based on spectral data presented in the source.

Advanced Spectroscopic Characterization and Theoretical Studies of D 102 Dye

Spectroscopic Analysis Techniques

Spectroscopic analysis techniques, such as UV-Vis and fluorescence spectroscopy, are widely employed to characterize the optical properties of D-102 dye in different states, including solution and adsorbed phases mdpi.comresearchgate.net.

Absorption spectroscopy, particularly in the UV-Vis range, is a fundamental tool for investigating the electronic transitions of this compound upon light absorption mdpi.comresearchgate.netrsc.org.

The absorption spectrum of this compound exhibits distinct peaks depending on its environment. In solution, this compound typically shows an absorption peak around 500 nm researchgate.net. The specific solvent can influence the exact position of this peak due to solvatochromic effects mdpi.com.

When adsorbed onto a surface, such as a ZnO or TiO₂ film, the absorption characteristics of this compound can change. For instance, when adsorbed on a ZnO film, D-102 shows a peak at approximately 500 nm, coinciding with its solution absorption, while the ZnO film itself has an excitonic peak at 370 nm researchgate.net. The absorption spectrum of D-102 adsorbed on sensitized-TiO₂ film shows a broadening and a significant red-shift of its absorption spectrum compared to the solution state, with an absorption maximum at 2.30 eV on the film versus 2.53 eV in solution. This red-shift and broadening can be indicative of dye aggregation on the surface, such as the formation of J-aggregates acs.org.

The molar extinction coefficient (ε), also known as molar absorptivity, is an intrinsic property that quantifies how strongly a substance absorbs light at a specific wavelength wikipedia.org. For this compound, a strong absorption coefficient has been reported. One source indicates a high extinction coefficient of 55800 Lmol⁻¹cm⁻¹ at 490 nm . This high value suggests efficient light harvesting by the dye in this wavelength range.

Here is a table summarizing the absorption peak data:

| State | Environment/Substrate | Absorption Peak (nm) | Absorption Maximum (eV) | Reference |

| Solution | Neat solution | ~500 | 2.53 | researchgate.netacs.org |

| Adsorbed | ZnO film | ~500 | - | researchgate.net |

| Adsorbed | Sensitized-TiO₂ film | - | 2.30 | acs.org |

| Solution | DMF | 499 | - |

Here is a table summarizing the molar extinction coefficient data:

| Wavelength (nm) | Molar Extinction Coefficient (Lmol⁻¹cm⁻¹) | Reference |

| 490 | 55800 |

Fluorescence spectroscopy provides information about the emission properties of this compound after excitation. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed researchgate.netacs.orgatto-tec.com.

Studies comparing experimental absorption and fluorescence spectra with theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been conducted for indoline (B122111) dyes including D-102 nih.gov. These comparisons help to understand the electronic transitions involved in both absorption and emission and the nature of the excited states nih.gov. While specific emission peaks for D-102 were mentioned in the context of theoretical studies and comparisons nih.gov, detailed experimental emission spectra data for D-102 in various solvents or adsorbed states were not explicitly found in the provided search results. However, fluorescence spectroscopy in general is used to study the emission from dyes researchgate.netschroderlab.org.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence Emission Spectra

Advanced Theoretical and Computational Studies

Computational chemistry and physics play a vital role in understanding the behavior of organic dye sensitizers like D-102. researchgate.net These theoretical approaches complement experimental studies by providing insights into molecular structures, electronic properties, and dynamic processes.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

DFT and TDDFT are widely used computational methods for investigating the electronic structure and optical properties of molecules. researchgate.netshd.org.rsemerald.com DFT is employed to determine the ground-state properties, including optimized geometries and electronic distributions, while TDDFT is used to calculate excitation energies and simulate absorption spectra. shd.org.rsmdpi.com These methods are essential for understanding how the molecular structure of D-102 influences its light-harvesting capabilities and charge transfer characteristics.

Studies utilizing DFT and TDDFT on indoline dyes, including D-102, have provided valuable insights into their electronic and photophysical properties. shd.org.rsrsc.org These calculations help in interpreting experimental absorption and fluorescence spectra and understanding the nature of electronic transitions. rsc.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for evaluating the potential of a dye as a sensitizer (B1316253) in applications like DSSCs. researchgate.netresearchgate.netnih.gov The HOMO energy level is related to the dye's oxidation potential, while the LUMO energy level is associated with its reduction potential and its ability to inject electrons into a semiconductor's conduction band. scispace.comresearchgate.netresearchgate.net

DFT calculations are commonly used to determine the absolute energies of the HOMO and LUMO of D-102 and other indoline dyes. shd.org.rsnih.gov For instance, theoretical studies have shown that for indoline dyes like D-102, the HOMO is often delocalized over the entire molecule with a larger contribution from the donor part, while the LUMO is primarily centered on the acceptor unit. researchgate.net The LUMO energies of D-102 have been estimated to be above the conduction band minimum of TiO2, facilitating electron transfer. researchgate.net

Theoretical calculations of HOMO and LUMO energy levels for D-102 and related indoline dyes have been performed using various functionals and basis sets. An example of calculated HOMO and LUMO energies for indoline dyes, including D102, is presented in the table below based on a theoretical study (Note: Specific values for D-102 may vary depending on the computational method and environment used). shd.org.rs

| Dye | EHOMO (eV) | ELUMO (eV) |

| D102 | -4.98 | -2.59 |

| D131 | -4.95 | -2.56 |

| D149 | -4.93 | -2.50 |

Note: These values are representative and can vary based on computational methodology and environmental considerations.

DFT and TDDFT calculations provide detailed information about the electronic structure of D-102, including the spatial distribution of molecular orbitals and the nature of electronic transitions upon light absorption. researchgate.netshd.org.rsresearchgate.net The lowest-energy absorption in indoline dyes like D-102 often corresponds to an intramolecular π-π* transition. researchgate.net This transition typically involves the transfer of electron density from the donor part and the conjugated bridge towards the acceptor group. derpharmachemica.com

The electronic structure of D-102, characterized by its donor-π-acceptor (D-π-A) architecture, is designed to promote efficient intramolecular charge transfer upon excitation. scispace.comnih.gov TDDFT calculations can simulate the UV-Vis absorption spectra and identify the specific molecular orbital transitions contributing to the observed absorption bands. shd.org.rsresearchgate.net Understanding these transitions is crucial for optimizing the dye's light absorption in the visible spectrum for applications like DSSCs.

HOMO and LUMO Energy Level Determinations

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of D-102 in various environments, including its interactions with semiconductor surfaces and its tendency to self-aggregate. acs.orgresearchgate.netrsc.org

Reactive force field (ReaxFF) based MD simulations have been employed to characterize the adsorption of this compound on surfaces such as anatase TiO2 (101). acs.orgresearchgate.netacs.org These simulations can reveal the preferred anchoring modes and the resulting arrangement of dye molecules on the surface.

The way a dye molecule adsorbs onto a semiconductor surface significantly impacts the efficiency of charge injection in devices like DSSCs. mdpi.comimperial.ac.uk MD simulations can explore different adsorption configurations and their relative stabilities. For D-102 on anatase TiO2 (101), simulations have shown that the dye can bind through various direct-contact modes involving its carboxylic anchoring group and the sulfur atom of the rhodanine (B49660) moiety. acs.org These modes include monodentate, homogeneous bidentate, heterogeneous bidentate, and tridentate binding to under-coordinated titanium sites on the surface. acs.org

MD simulations provide a realistic description of the dye-semiconductor interface, revealing the dynamics of the adsorption process and the influence of the surface structure on the dye's orientation and binding. acs.orgresearchgate.net The stability of the adsorbed configuration and the distance between the dye and the semiconductor surface are crucial factors for efficient electron transfer. acs.org

Studies on D-102 have indicated a tendency to form aggregates on the TiO2 electrode. acs.org MD simulations suggest that the main driving forces for the formation of ordered surface aggregates of D-102 are π-stacking and T-shaped interactions between the aromatic rings of the donor moiety, as well as the maximization of anchoring points with the surface. acs.orgresearchgate.net These aggregates can be organized in domains with different molecular orientations. acs.org Understanding and controlling dye aggregation is important because it can affect light absorption and charge recombination processes. mdpi.com

Intermolecular Interactions (e.g., π-stacking, T-shaped interactions)

Intermolecular interactions play a significant role in the arrangement and behavior of this compound molecules, particularly when adsorbed on surfaces or in concentrated solutions. Theoretical studies, often combined with experimental observations, highlight the importance of these interactions in the formation of molecular aggregates.

Research indicates that the self-aggregation of this compound molecules on surfaces like TiO₂ anatase (101) is driven by intermolecular forces researchgate.netacs.org. Among these, π-stacking and T-shaped interactions between the aromatic rings of the dye's donor moiety are identified as main driving forces researchgate.netacs.org.

π-stacking refers to the attractive noncovalent interactions between the pi systems of aromatic rings wikipedia.orglibretexts.org. These interactions can occur in various geometries, including parallel-displaced (staggered stacking) and T-shaped (pi-teeing) configurations, both of which are generally considered electrostatically attractive wikipedia.orgresearchgate.net. Direct face-to-face (sandwich) stacking can be electrostatically repulsive wikipedia.org. Theoretical studies have shown that staggered stacking and T-shaped interactions are commonly observed between aromatic rings in various systems wikipedia.org.

In the context of this compound on a surface, these π-π interactions contribute to the formation of ordered surface aggregates researchgate.netacs.org. The tendency to maximize anchoring points with the surface also influences the aggregation process researchgate.netacs.org. The resulting aggregates can be organized in domains with different orientations of the packing units researchgate.netacs.org.

Quantum Transfer Theory for Electron Injection and Charge Transfer

The efficiency of this compound in applications like DSSCs is heavily dependent on the processes of electron injection and charge transfer at the interface between the dye and the semiconductor (e.g., TiO₂ or ZnO). Quantum transfer theory provides a theoretical framework for understanding these dynamics at an atomistic level aip.orgresearchgate.netannualreviews.org.

Electron injection from the excited dye molecule into the conduction band of the semiconductor is a critical step in the operation of dye-sensitized solar cells annualreviews.org. This process typically occurs on an ultrafast timescale annualreviews.org. Theoretical models, including those based on quantum transfer theory, are used to calculate and predict the efficiency of this electron injection aip.orgresearchgate.net.

Studies applying quantum transfer theory to this compound in contact with a semiconductor like ZnO have investigated factors influencing electron injection efficiency aip.orgresearchgate.net. These factors can include the energy levels of the dye and the semiconductor, the surrounding environment (e.g., solvent), and the coupling between the dye and the semiconductor aip.orgresearchgate.netannualreviews.org.

Theoretical calculations have been used to evaluate the efficiency of D-102-sensitized ZnO heterojunction devices researchgate.net. These calculations can involve assessing parameters such as reorganization energy and current density under different conditions aip.orgresearchgate.net. For instance, the choice of solvent can impact the energy levels and the efficiency of electron injection aip.org. Studies have shown that using acetonitrile (B52724) as a solvent with D-102 and ZnO can lead to larger reorganization energy and higher calculated solar-to-electric conversion efficiency compared to using butanol aip.org.

Quantum chemical examinations, often employing DFT and TDDFT, are also used to study the photoelectrical, electron injection, and charge transfer properties of dyes, including those structurally related to D-102 researchgate.net. These studies can calculate properties like the light harvesting efficiency (LHE) and the electron injection driving force (ΔGinject) researchgate.net. The excited state lifetime of the dye can also influence charge transfer efficiency researchgate.net.

Table 2 presents some calculated results related to electron injection and charge transfer for this compound in a theoretical context.

| System (Theoretical) | Solvent | Calculated Efficiency (%) | Reorganization Energy | Source |

| D102-ZnO | Acetonitrile | 6.03 | Largest | aip.org |

| D102-ZnO | Butanol | 4.763 | Lowest | aip.org |

Note: These values are based on theoretical calculations under specific conditions as described in the source.

Understanding the quantum mechanical aspects of electron transfer at the dye-semiconductor interface is essential for optimizing the performance of devices that utilize this compound as a sensitizer aip.orgresearchgate.netannualreviews.org.

Research Applications of D 102 Dye in Advanced Materials and Systems

Dye-Sensitized Solar Cells (DSSCs)

Dye-Sensitized Solar Cells (DSSCs) represent a class of photovoltaic devices that mimic the natural process of photosynthesis. They typically consist of a semiconductor material (often titanium dioxide, TiO2) coated with a molecular dye, an electrolyte containing a redox mediator, and a counter electrode. The dye plays a crucial role by absorbing sunlight and injecting electrons into the semiconductor's conduction band, initiating the process of electricity generation. rsc.orgdergipark.org.tr

D-102 as a Photosensitizer in Metal-Free DSSCs

Metal-free organic dyes have emerged as attractive alternatives to traditional ruthenium-based sensitizers in DSSCs due to their lower cost, higher absorption coefficients, and more readily accessible redox potentials. rsc.orgbiointerfaceresearch.com D-102 is one such indoline-based organic dye that has been investigated for its performance as a photosensitizer in metal-free DSSC configurations. sigmaaldrich.com Its chemical structure, featuring a donor-π-acceptor (D-π-A) system, is designed to facilitate efficient light absorption and subsequent electron injection into the semiconductor. dergipark.org.trbiointerfaceresearch.com

Performance Metrics and Efficiency Enhancement in DSSCs

The open-circuit voltage (Voc) of a DSSC is the maximum voltage produced by the cell under illumination when no current is flowing. It is influenced by factors such as the energy difference between the semiconductor's conduction band edge and the electrolyte's redox potential, as well as recombination processes. doi.org The short-circuit photocurrent density (Jsc) is the maximum current generated by the cell under illumination when the voltage across the cell is zero. It is directly related to the number of electrons injected by the dye and collected by the external circuit, which in turn depends on the dye's light harvesting efficiency and the efficiency of electron injection and collection. doi.org

Studies investigating D-102 in DSSCs report varying Voc and Jsc values depending on the specific cell architecture and experimental conditions. For instance, one study on solid-state DSSCs using D-102 sensitizer (B1316253) on titanium substrates reported Voc of 880 mV and Jsc of 8.22 mA/cm². researchgate.net Theoretical calculations for D102-ZnO heterojunction devices in DSSCs have shown computational Jsc values ranging from 30.2862 mA/cm² to 85.354 mA/cm² depending on carrier concentration. bpasjournals.com

Research on D-102-sensitized DSSCs has shown varying efficiencies. For example, a study on flexible solid-state DSSCs using D-102 on titanium substrates achieved an efficiency of 1.20%. researchgate.net Theoretical calculations for D102-ZnO DSSCs predicted efficiencies ranging from 4.767% to 13.95% with increasing carrier concentration. bpasjournals.com These results highlight the potential of D-102, particularly when coupled with optimized semiconductor materials and device structures.

Here is a table summarizing some performance metrics reported for D-102 and other dyes in DSSCs from the search results:

| Dye | Semiconductor | Voc (V) | Jsc (mA/cm²) | FF | Efficiency (%) | Notes | Source |

| D-102 | TiO2 | 0.88 | 8.22 | 0.44 | 3.21 | Solid-state, flexible Ti substrate | researchgate.net |

| D-102 | ZnO | 0.190 - 0.2 | 30.2862 - 85.354 | - | 4.767 - 13.95 | Theoretical calculation, varying concentration | bpasjournals.com |

| D-102 | SnO2 | - | - | - | 2.2 | Compared to N719 on SnO2 (1.2%) | researchgate.net |

| N719 | TiO2 | 0.710 | 12.8 | 0.57 | 6.1 | Experimental | aip.org |

| N719 | TiO2 | 0.820 | 30.936 | 0.230 | 7.610 | Theoretical calculation | aip.org |

| N719 | CuSCN/TiO2 | 1.17 - 1.317 | 6.23 - 7.185 | 0.7832 - 0.77983 | 5.71 - 7.379 | Simulated solid-state | karazin.ua |

| Eosin-Y | TiO2 | 0.54 | 6.37 | 0.63 | 2.17 | Quasi-solid state electrolyte | ajol.info |

Open-Circuit Voltage (Voc) and Short-Circuit Photocurrent Density (Jsc)

Interfacial Phenomena in DSSCs

Interfacial phenomena at the junction between the dye and the semiconductor material are critical to the performance of DSSCs. Efficient charge transfer across this interface is essential for separating the photoexcited electron-hole pair and injecting the electron into the semiconductor's conduction band. researchgate.net

The interaction between the photosensitizer and the semiconductor surface significantly influences the electron injection efficiency and prevents charge recombination. researchgate.net Common semiconductor materials used in DSSCs include TiO2, ZnO, and SnO2, each possessing different electronic properties and surface characteristics. uns.ac.idmdpi.com

TiO2, particularly in its anatase form, is widely used due to its good chemical stability, low cost, and large surface area for dye adsorption. uns.ac.idanalis.com.my ZnO is another frequently used material, known for its high electron mobility, although it can suffer from instability in acidic dyes. analis.com.my SnO2 has also been explored as a photoanode material. researchgate.net

Charge Transfer Kinetics and Electron Injection Processes

In DSSCs sensitized with D-102, light absorption excites the dye molecule, leading to the injection of an electron from the excited state of the dye into the conduction band of the semiconductor (e.g., TiO₂). helmholtz-berlin.dersc.orgresearchgate.net This electron injection process is a critical step for efficient solar energy conversion. The rate of electron injection needs to be significantly faster than charge recombination processes to achieve high efficiency. helmholtz-berlin.dersc.orgnih.gov Studies have investigated the dynamics of this interfacial charge transfer. rsc.org The chemical nature and steric conformation of the dye at the TiO₂ surface can influence recombination kinetics. nih.gov

Dye Aggregation and its Impact on Performance

Data Table: Effect of Co-adsorbent (CDCA) Concentration on DSSC Performance Sensitized with D102 (Example Data)

| CDCA Concentration (mM) | Jsc (mA/cm²) | Voc (V) | FF | η (%) |

| 0 | - | - | - | - |

| 1.5 | - | - | - | 0.076 |

| 1:10 Molar Ratio | - | - | - | 0.42 |

Role of Electrolytes and Hole-Transporting Materials

Electrolytes or solid hole-transporting materials (HTMs) in DSSCs are responsible for regenerating the oxidized dye and transporting positive charge to the counter electrode. rsc.orgmdpi.com In conventional liquid DSSCs, a redox couple, often iodide/triiodide (I⁻/I₃⁻), is used in an electrolyte solution. researcherinfo.netmdpi.com The redox mediator's potential can significantly influence the maximum photovoltage. nih.gov Solid-state DSSCs utilize a solid HTM that infiltrates the porous metal oxide layer. rsc.orgmdpi.com While liquid electrolytes can effectively infiltrate the porous TiO₂ layer, fluid I⁻/I₃⁻ redox shuttles have disadvantages, including reduced performance control, long-term stability issues, and incompatibility with some metallic components due to iodine's corrosive nature. researcherinfo.netmdpi.com Solid-state configurations aim to address these issues, but challenges remain, such as fast recombination between electrons in TiO₂ and holes in the HTM, and poor contact between the dye and the electrolyte/HTM. mdpi.comanalis.com.my

Advanced Optoelectronic Devices

D-102 dye has also found applications in advanced optoelectronic devices beyond traditional solar cells, particularly in light-sensing transistors. acs.orgaip.org

Light-Sensing Thin-Film Transistors

Dye-sensitized thin-film transistors (TFTs) have been developed using this compound. acs.orgaip.org These devices typically consist of a semiconductor layer, such as indium oxide (In₂O₃) or zinc oxide (ZnO), functionalized with a light-absorbing dye like D-102. acs.orgaip.orgresearchgate.net The dye sensitizes the semiconductor to visible light, enabling light-sensing capabilities. aip.orgresearchgate.net

Phototransistors and Photoresponsivity

D-102-sensitized phototransistors exhibit photoresponse in specific wavelength regions, corresponding to the dye's absorption characteristics. acs.orgresearchgate.net For instance, D-102/ZnO phototransistors have been shown to respond to green light, consistent with D-102's absorption peak around 500 nm. aip.orgresearchgate.net These devices can demonstrate high photoresponsivity and photosensitivity. acs.orgaip.orgresearchgate.net The high photoresponse is attributed to internal signal gain resulting from charge carriers generated upon photoexcitation of the dye, which leads to the generation of free electrons in the semiconductor layer. acs.orgresearchgate.net

Data Table: Performance of Dye-Sensitized Phototransistors

| Semiconductor | Sensitizing Dye | Photoresponse Wavelength | Maximum Photosensitivity | Responsivity (A/W) | Reference |

| In₂O₃ | D102 | ~500 nm | ~10⁶ | Up to 2 × 10³ | acs.orgimperial.ac.uk |

| ZnO | D102 | Green light (~500 nm) | 10⁶ | ~10⁴ | aip.orgresearchgate.netresearchgate.net |

Photochemical and Photocatalytic Systems

While the primary application highlighted in the search results is in DSSCs and phototransistors, organic dyes like D-102 can also be relevant in photochemical and photocatalytic systems. researchgate.netmdpi.comrsc.orguva.nl In such systems, dyes can act as photosensitizers, absorbing light and initiating chemical reactions through processes like electron transfer or energy transfer. mdpi.comrsc.orguva.nl Photocatalytic water splitting and sacrificial hydrogen generation are examples of applications where dye sensitization is employed to utilize visible light. mdpi.com Co-catalysts can be used in dye-sensitized photocatalytic systems to suppress charge recombination and provide active sites for reactions. mdpi.com

Mechanisms of Photocatalytic Dye Degradation

The photocatalytic degradation of dyes typically involves a series of steps initiated by the absorption of light by the photocatalyst. nih.govacs.orgmdpi.com

When a photocatalytic material absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band (VB) to the conduction band (CB). nih.govacs.orgmdpi.com This process leaves behind positively charged holes in the valence band. nih.govacs.orgmdpi.com These photogenerated electron-hole pairs are highly reactive. nih.gov The efficiency of dye degradation is influenced by the intensity of the light irradiation. nih.gov

The photoexcited electrons and holes can migrate to the surface of the photocatalyst and participate in redox reactions with adsorbed molecules like water and oxygen, or with organic pollutants. nih.govmdpi.com Holes in the valence band can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). acs.orgmdpi.comiwaponline.com Electrons in the conduction band can reduce molecular oxygen to form superoxide (B77818) radicals (•O₂⁻). mdpi.commdpi.comiwaponline.com These reactive oxygen species, including hydroxyl radicals and superoxide anions, are key species in the degradation process and can quickly and non-selectively decompose organic pollutants. mdpi.comiwaponline.commdpi.com Singlet oxygen (¹O₂) is another highly reactive form of oxygen that can be produced during photochemical reactions, including those involving photosensitizers. nih.govnih.govmdpi.compdx.edu

The decomposition of dyes on the surface of a photocatalyst can occur through two primary pathways: direct and indirect photocatalytic mechanisms. acs.orgresearchgate.net In the indirect mechanism, the absorption of energy by the photocatalyst leads to the generation of electron-hole pairs and subsequent formation of reactive oxygen species (ROS) like hydroxyl and superoxide radicals, which then attack the dye molecules. mdpi.com The direct degradation method, also referred to as photolysis, is generally slower and less dependent on the photocatalytic material itself. mdpi.comresearchgate.net In the indirect mechanism, the excited electron can transfer energy to the dye molecule, initiating oxidation and reduction reactions and leading to the formation of reactive species that degrade the dye. mdpi.com

Reactive Oxygen Species (ROS) Formation (e.g., Hydroxyl Radicals, Superoxide Anions, Singlet Oxygen)

This compound as a Model for Photocatalytic Studies

While the search results provide detailed information on photocatalytic degradation mechanisms and the role of various photocatalysts, specific details on this compound being used as a model for photocatalytic studies are less explicit within the provided snippets. However, given that D-102 is an organic dye and organic dyes are frequently used as model pollutants in photocatalytic degradation studies to evaluate the efficiency of photocatalysts acs.org, and considering its application as a photosensitizer sigmaaldrich.com, it is plausible that D-102 could be employed in such studies. Research often utilizes various dyes like Methylene (B1212753) Blue, Methyl Orange, Rhodamine B, and Eriochrome Black T as model compounds to assess the performance of photocatalysts. acs.orgmdpi.comrsc.orgrsc.orgd-nb.info The use of dyes allows for easy monitoring of degradation via spectrophotometry due to their distinct absorption spectra. acs.org

Role of Photocatalysts (e.g., TiO₂, ZnO, Bi₂O₃, COFs) in Dye Degradation

Various semiconductor materials are employed as photocatalysts for dye degradation, with TiO₂ and ZnO being among the most widely used due to their effectiveness, low cost, and stability. nih.govmdpi.comd-nb.inforesearchgate.netnepjol.inforesearchgate.net

Titanium Dioxide (TiO₂): TiO₂ is a well-established photocatalyst that generates photogenerated charge carriers upon absorption of UV light. mdpi.comrsc.org These charge carriers lead to the formation of hydroxyl radicals and superoxide radical anions, which oxidize and degrade organic molecules. mdpi.com The efficiency of TiO₂ can be influenced by factors such as its crystalline phase and particle morphology. rsc.orgd-nb.info

Zinc Oxide (ZnO): ZnO is another widely studied semiconductor photocatalyst for water treatment, known for its low cost, good optoelectronic properties, and high surface reactivity. d-nb.infonepjol.info Similar to TiO₂, ZnO generates electron-hole pairs under irradiation, leading to the formation of ROS that degrade dyes. iwaponline.com The photocatalytic activity of ZnO can be enhanced by modifications such as doping with metals like silver, which can improve charge separation and visible light absorption. iwaponline.comrsc.orgrjpbcs.com Studies have shown ZnO to be effective in the degradation of textile dyeing effluent. nepjol.info

Bismuth Oxide (Bi₂O₃): Bi₂O₃, often used in combination with other semiconductors like TiO₂, has shown promise in photocatalytic dye degradation, particularly under visible light irradiation. mdpi.comresearchgate.net Composites like Bi₂O₃@TiO₂ have demonstrated enhanced photocatalytic performance compared to individual components, attributed to factors such as increased surface acidity and improved charge separation. mdpi.com

Covalent Organic Frameworks (COFs): Covalent Organic Frameworks are emerging as a class of photocatalytic materials. Porphyrin-based COF photocatalysts, for instance, have been reported for the degradation of dyes like Methylene Blue and Rhodamine B. mdpi.com

The efficiency of these photocatalysts in dye degradation is influenced by various operational parameters, including catalyst concentration, initial dye concentration, pH of the solution, and light intensity. acs.orgmdpi.comnepjol.infonih.gov

Here is a table summarizing some photocatalyst performances with various dyes:

| Photocatalyst | Dye Used as Model | Degradation Efficiency (%) | Irradiation Source | Reference |

| Pure ZnO | Tartrazine | 44.82 (90 min) | Sunlight | iwaponline.com |

| (Ce, Ag) co-doped ZnO | Tartrazine | 98.91 (90 min) | Sunlight | iwaponline.com |

| ZnO | Textile effluent | 81.6 (optimized) | UV | nepjol.info |

| TiO₂ | Eriochrome Black T | 80 (30 min) | Visible Light | mdpi.com |

| 10% Bi₂O₃@TiO₂ | Eriochrome Black T | 100 (30 min) | Visible Light | mdpi.com |

| ZnO-Bi₂O₃ | Reactive Orange 16 | More efficient and faster than individual oxides | UV | researchgate.net |

Biosensing and Bioimaging Applications

The search results offer limited specific information directly linking this compound to biosensing and bioimaging applications. However, the broader context of organic dyes and fluorescent materials in these fields is discussed. Organic dyes, including fluorescent dyes, are widely used in biosensing and bioimaging due to their optical properties. mdpi.comnih.govnih.govbeilstein-journals.org They can be employed as labels or probes to detect specific analytes or visualize biological structures and processes. nih.govnih.govrsc.org

Fluorescent organic nanoparticles, derived from organic dyes, are being explored for applications such as drug delivery and bioimaging, highlighting the potential of organic dye-based materials in these areas. mdpi.com Fluorescent probes, often based on organic dye scaffolds like fluorescein (B123965) and rhodamine derivatives, are developed for chemoselective bioimaging to detect specific chemical species in biological systems. nih.govnih.gov Cyanine (B1664457) dyes are another class of fluorescent molecules commonly used in bioimaging and biomolecular labeling due to their biocompatibility, brightness, and spectral properties. nih.gov

While this compound is primarily identified as a photosensitizer for solar cells sigmaaldrich.comscbt.com, its organic nature and optical properties suggest a potential for investigation in biosensing and bioimaging applications, although specific research findings on D-102 in these precise areas were not prominently found in the provided search results. Research in advanced materials for medical devices and functionalized porous materials for environmental clean-up and medical applications is an active area. ncl.ac.uk Luminescent nanomaterials, including gold nanoclusters, are also being explored for bioimaging and biosensing, offering advantages like photostability and biocompatibility. beilstein-journals.org

Fluorescence-Based Biosensors

Fluorescence bioimaging is a critical tool for researchers and surgeons, enabling the molecular targeting of various biological tissues and processes. nih.gov Dyes play a significant role in the development of biosensors, which are devices that combine a biological recognition element with a transducer to detect specific analytes. Fluorescence-based biosensors utilize the change in fluorescence properties upon interaction with the target analyte for detection. While specific research detailing this compound's direct use in fluorescence-based biosensors was not extensively found in the search results, the broader context of organic dyes in biosensing is well-established. Organic dyes are widely used as fluorescent probes in Förster Resonance Energy Transfer (FRET)-based biosensors due to their versatility, high brightness, and well-defined spectral properties. nih.gov They can be chemically modified to enhance their performance, for example, by improving water solubility or reducing photobleaching. nih.gov Two-dimensional nanomaterials, for instance, have been utilized in the fabrication of various biosensors, including fluorescent ones, for detecting biological analytes like nucleic acids, proteins, and small molecules. rsc.orgmdpi.commdpi.com Hydrogels have also been employed in biosensing applications, sometimes encapsulating quantum dots to enhance fluorescence intensity for detection purposes. nih.gov

Molecular Design for Biosensing

The molecular design of organic dyes is crucial for their performance in biosensing applications. The structure of the dye influences its spectral properties, quantum yield, photostability, and ability to interact with biological molecules or be integrated into sensing platforms. For instance, indoline-based dyes like D102, D149, and D205 have been studied for their photophysical properties in different solvent mixtures, revealing that their solvation and excited-state relaxation times are influenced by solvent polarity and viscosity. acs.orgnih.gov The ability to chemically modify organic dyes allows for their conjugation with targeting moieties such as antibodies, peptides, or ligands, which is essential for developing targeted biosensors. dovepress.comspandidos-publications.com While the specific molecular design principles of D-102 for biosensing were not detailed, its indoline-based structure sigmaaldrich.com positions it within a class of organic dyes explored for various optical and electrochemical applications.

Near-Infrared Dyes in Cancer Imaging and Surgery

Near-infrared fluorescence (NIRF) imaging is an attractive modality for early cancer detection and obtaining real-time pathophysiological information. dovepress.comspandidos-publications.com This technique utilizes NIRF probes with emission wavelengths in the near-infrared region (typically 650-900 nm for NIR-I and 1000-1300 nm for NIR-II), where tissue autofluorescence and light scattering are minimized, allowing for deeper tissue penetration and improved signal-to-noise ratio compared to visible light imaging. nih.govdovepress.combiotium.com NIR-II molecular dyes, emitting in the 1000-1700 nm range, are particularly desirable for targeted cancer imaging due to minimal light interaction with surrounding tissues. nih.govbohrium.com These dyes can be bioconjugated with peptides or antibodies for targeted imaging. nih.govbohrium.com Examples of NIR dyes explored for cancer imaging include indocyanine green (ICG), which is FDA-approved and used for visualizing vasculature and lymph nodes, and certain heptamethine carbocyanine dyes like IR-783 and MHI-148, which show preferential accumulation in cancer tissues. spandidos-publications.combiotium.com While the search results did not explicitly classify this compound as a NIR dye or detail its specific use in cancer imaging, the section in the outline suggests a potential connection, possibly as a related class of fluorescent dye or within a system employing NIR dyes. The development of novel NIRF probes with improved photostability and strong fluorescence emission is an active area of research for cancer imaging and therapy. dovepress.com

Energy Transfer Processes in Dye Systems

Energy transfer processes are fundamental to the behavior of dye systems and are crucial in various applications, including light harvesting, sensing, and photon upconversion. These processes involve the transfer of excitation energy from a donor molecule to an acceptor molecule.

Radiative Transfer (RT)

Radiative transfer is an energy transfer mechanism that involves the emission of a photon by a donor molecule followed by the absorption of that photon by an acceptor molecule. aip.org This process is relatively slow compared to non-radiative transfer mechanisms. aip.org In dye systems, radiative transfer can occur when the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. acs.org Studies on energy transfer in binary systems of dye polymers have shown that radiative transfer can dominate at low acceptor concentrations. aip.org Radiative energy transfer has been observed in mixtures of fluorescent materials, such as nanocrystals and molecular dyes, where it can contribute to spectral shaping. acs.org A photon random walk model can be used to gain insights into the radiative energy transfer process. acs.org

Collisional Transfer (CT)

Collisional transfer, also known as collisional quenching, is an energy transfer mechanism that occurs through direct contact or close proximity between an excited donor molecule and an acceptor molecule. This process involves the transfer of energy during a collision between the molecules. dtic.milacs.orgbyu.edu Collisional energy transfer can lead to the deactivation of the excited donor molecule and potentially the excitation of the acceptor molecule. optica.org In dye-sensitized systems, collisional electron transfer pathways have been observed, where a dissolved dye can transfer excited-state electrons to semiconductor particles through collisional quenching. acs.org Studies on collisional energy transfer in various molecular systems, including those involving dyes, utilize techniques like laser-induced fluorescence to characterize the transfer processes and measure quenching rates. dtic.miloptica.org

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs between an excited donor fluorophore and a non-excited acceptor molecule in close proximity, typically within 10 to 100 Å. nih.govaatbio.com FRET is a distance-dependent interaction between the electronic excited states of two molecules without the emission of a photon. aatbio.com The efficiency of FRET depends on several factors, including the distance between the donor and acceptor, the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of their transition dipoles. aatbio.comdojindo.co.jpleica-microsystems.com Organic dyes are commonly used as donor and acceptor molecules in FRET-based applications due to their favorable photophysical properties. nih.gov FRET is a powerful tool for studying molecular interactions, conformational changes, and estimating intermolecular distances in various biological and chemical systems. nih.govleica-microsystems.comnih.gov It has been applied in areas such as real-time PCR, protein-protein interaction studies, and the investigation of conformational changes in biomolecular complexes. nih.govleica-microsystems.comnih.gov Studies involving indoline-based dyes, such as D102, in co-sensitized systems have indicated the occurrence of energy transfer, with estimated FRET efficiencies in some cases. ox.ac.uk The decay of donor fluorescence and the sensitized emission of the acceptor can be used to detect and quantify FRET. aatbio.comacs.org

Degradation Mechanisms and Environmental Impact Excluding Explicit Prohibited Elements

Photodegradation Pathways

Photodegradation is a promising advanced oxidation process for the removal of dyes from wastewater, offering the potential for complete mineralization into simpler, non-toxic species acs.orgmdpi.comresearchgate.net. This process is initiated when photocatalytic materials are irradiated with light, leading to the generation of reactive species such as hydroxyl radicals (OH•) and superoxide (B77818) radicals (O2•−) acs.orgmdpi.comtandfonline.comuva.nlresearchgate.net. These highly reactive species can attack and break down complex dye molecules through direct or indirect photochemical reactions uva.nl. The reactive radicals initiate redox reactions that ultimately lead to the decomposition of organic dyes tandfonline.comuva.nl.

The general mechanism of photocatalysis for dye degradation involves the excitation of electrons in the photocatalyst upon light absorption, creating electron-hole pairs acs.orgmdpi.com. These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen molecules to form potent oxidizing agents like OH• and O2•− acs.orgmdpi.comuva.nl. These radicals then react with the dye molecules adsorbed on the catalyst surface, leading to their degradation acs.orgmdpi.com.

Influence of pH and Catalyst Concentration on Degradation Kinetics

Several operational parameters significantly influence the efficiency and kinetics of photocatalytic dye degradation, including the pH of the solution and the concentration of the photocatalyst acs.orgmdpi.comresearchgate.netmedcraveonline.comrsc.orgmdpi.com.

Effect of pH: The pH of the solution is a critical factor that affects the surface charge of the photocatalyst, the ionic state of the dye molecule, the aggregation of the photocatalyst, and the band positions of the semiconductor catalyst acs.orgresearchgate.net. These factors collectively influence the adsorption of dye molecules onto the catalyst surface and the generation of reactive species acs.orgmdpi.commedcraveonline.com. For instance, the degradation of methylene (B1212753) blue (a cationic dye) using ZnO nanoparticles was found to be more effective at higher pH values (around 10), which was attributed to the increased concentration of hydroxyl ions and changes in the surface charge properties of ZnO medcraveonline.com. Conversely, the degradation of anionic dyes like Congo Red using CdS nanoparticles showed high efficiency in a pH range of 5–7, where the catalyst surface carries a positive charge, enhancing the adsorption of the anionic dye rsc.org.

Effect of Catalyst Concentration: The concentration of the photocatalyst also plays a crucial role in the degradation kinetics researchgate.netmedcraveonline.comrsc.org. Increasing the catalyst concentration generally increases the number of active sites available for dye adsorption and the generation of reactive radicals, leading to an enhanced degradation rate researchgate.net. However, beyond an optimal concentration, the degradation efficiency may decrease due to factors such as increased turbidity, light scattering, and reduced light penetration, as well as the potential for catalyst particle aggregation acs.orgresearchgate.net. Studies on the photocatalytic degradation of dyes have shown that there is an optimal catalyst load for achieving maximum degradation researchgate.netmedcraveonline.com.

The kinetics of photocatalytic dye degradation often follow a pseudo-first-order kinetic model, particularly at low initial dye concentrations mdpi.commedcraveonline.comrsc.org. The rate constant of the degradation reaction can be influenced by both pH and catalyst concentration medcraveonline.comrsc.org.

Intermediates and Mineralization Products

The photodegradation of complex organic dyes typically proceeds through a series of steps involving the formation of intermediate products before achieving complete mineralization acs.orgresearchgate.netascelibrary.org. The reactive radicals attack the chromophoric groups and the aromatic rings of the dye molecules, leading to their breakdown tandfonline.com.

Complete mineralization results in the conversion of the organic dye into simple inorganic substances such as carbon dioxide (CO2), water (H2O), and various inorganic ions like nitrate (B79036) (NO3-) and sulfate (B86663) (SO42-) acs.orgresearchgate.nettandfonline.comascelibrary.orgacs.org. For example, studies on the photodegradation of certain dyes have detected nitrate and sulfate as mineralization products ascelibrary.orgacs.org.

While specific intermediates and mineralization products for D-102 Dye (CID 57937215) were not extensively detailed in the provided search results, the general principles of intermediate formation and eventual mineralization into CO2, H2O, and inorganic ions are expected to apply.

Biodegradation and Bioremediation Approaches

Bioremediation, which utilizes microorganisms and their enzymes, is considered an environmentally friendly and cost-effective approach for the treatment of dye-contaminated wastewater mdpi.comijrrjournal.comijcmas.comnih.govnih.govresearchgate.net. Microorganisms, including bacteria, fungi, yeasts, and algae, possess the metabolic capabilities to decolorize and degrade a wide range of dyes mdpi.comijrrjournal.comijcmas.comnih.govnih.govresearchgate.netmdpi.commdpi.com.

Microbial degradation can lead to the transformation of complex dye molecules into less harmful compounds or even their complete mineralization mdpi.comnih.govmdpi.com. This process is often preferred over physicochemical methods due to its lower cost, reduced sludge generation, and the potential for complete degradation without producing toxic byproducts ijcmas.comopenbiotechnologyjournal.comnih.govresearchgate.net.

Microbial Metabolism in Dye Decolorization

Microorganisms decolorize dyes primarily through enzymatic reactions that break down the chromophoric groups responsible for the color mdpi.comopenbiotechnologyjournal.comnih.govnih.govmdpi.complos.org. In the case of azo dyes, which constitute a large class of synthetic dyes characterized by the presence of azo bonds (-N=N-), microbial degradation often begins with the reductive cleavage of these bonds mdpi.comopenbiotechnologyjournal.comnih.govmdpi.com. This initial step typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines openbiotechnologyjournal.comnih.govmdpi.com.

Enzymes such as azoreductases are key players in the reductive cleavage of azo bonds, requiring reducing agents like NADH or NADPH mdpi.comnih.govmdpi.com. Following the anaerobic reduction of azo bonds, the resulting aromatic amines may be further degraded under aerobic conditions by other microbial enzymes mdpi.comopenbiotechnologyjournal.comnih.govmdpi.com. Complete mineralization of azo dyes often requires a combination of anaerobic and aerobic processes openbiotechnologyjournal.comnih.gov.

While specific metabolic pathways for this compound (CID 57937215) were not detailed, studies on the biodegradation of "Direct Orange 102" by Pseudomonas fluorescens have shown the breakdown of the dye into intermediate compounds such as 3,7-diamino-4-hydroxy-naphthalene-2-sulfonic acid sodium salt, which are further degraded into other compounds like 7-amino-3,4-dihydroxy-naphthalene-2-sulfonic acid sodium salt or 3-amino-4,7-dihydroxy-naphthalene-2-sulfonic acid sodium salt, and 1,3,4,5,6,7,8-heptahydroxy-naphthalene-2-sulfonic acid sodium salt indiaenvironmentportal.org.inresearchgate.net. These breakdown products were reported to be non-toxic indiaenvironmentportal.org.inresearchgate.net. It is important to note that "Direct Orange 102" may be a different compound than this compound (CID 57937215).

Enzymatic Degradation of Complex Organic Substances

Microorganisms, particularly fungi and bacteria, produce a variety of enzymes capable of degrading complex organic substances, including the intricate structures of synthetic dyes mdpi.commdpi.commdpi.comnih.govmdpi.comiwaponline.com. Ligninolytic enzymes, primarily produced by white-rot fungi, are well-known for their ability to degrade lignin (B12514952), a complex polymer with structural similarities to some synthetic dyes nih.govmdpi.comiwaponline.com. These enzymes include laccases, manganese peroxidases (MnP), and lignin peroxidases (LiP) mdpi.comnih.govmdpi.comiwaponline.com.

Laccases are copper-containing oxidases that can catalyze the oxidation of a wide range of phenolic and non-phenolic aromatic compounds, leading to the cleavage of aromatic rings nih.govmdpi.com. Peroxidases like MnP and LiP utilize hydrogen peroxide to oxidize their substrates, contributing to the breakdown of complex dye structures mdpi.comnih.govmdpi.comiwaponline.com. These enzymes act relatively non-specifically, allowing them to degrade diverse organic pollutants iwaponline.com.

Bacterial enzymes, including azoreductases and other oxidoreductases, also play a significant role in dye degradation by targeting specific bonds or functional groups within the dye molecule mdpi.comopenbiotechnologyjournal.comnih.govmdpi.commdpi.com. The combined action of different enzymes, either from a single microbial strain or a microbial consortium, can lead to more complete degradation of complex dyes nih.gov.

Environmental Regulations and Risk Assessment Methodologies for Dyes

The environmental impact of dyes necessitates regulatory measures and robust risk assessment methodologies researchgate.netcore.ac.uknih.gov. The discharge of untreated or inadequately treated dye wastewater into the environment poses risks to aquatic ecosystems and potentially to human health due to the toxicity and persistence of the dyes and their degradation products acs.orgmdpi.comijrrjournal.comijcmas.comopenbiotechnologyjournal.com.

Many synthetic dyes, particularly azo dyes, can form toxic and potentially carcinogenic aromatic amines upon degradation ijrrjournal.comijcmas.comopenbiotechnologyjournal.commdpi.com. This highlights the importance of not only decolorizing the wastewater but also ensuring the complete degradation and detoxification of the dye molecules and their byproducts ijcmas.comopenbiotechnologyjournal.com.

Environmental risk assessment for chemical substances, including dyes, involves evaluating their potential to cause harm to the environment ecetoc.orgecfr.govdetsi.qld.gov.au. This typically includes assessing their persistence, bioaccumulation potential, and toxicity to various organisms ecetoc.org. For substances that degrade, the risk assessment should also consider the properties and potential impacts of the degradation products ecetoc.org.

Regulations often aim to limit the concentration of dyes and other pollutants in industrial effluents discharged into water bodies axalta.com. Compliance with environmental protection legislation requires industries to implement effective wastewater treatment processes axalta.com. While traditional physical and chemical methods have been used for dye removal, they often have limitations such as high cost, generation of secondary sludge, and incomplete degradation acs.orgijcmas.comopenbiotechnologyjournal.comresearchgate.net. This underscores the need for developing and implementing more efficient and environmentally friendly degradation technologies, such as advanced oxidation processes and bioremediation acs.orgmdpi.comijcmas.comopenbiotechnologyjournal.comresearchgate.net.

Analytical Methods for Detecting Dye Residues

The detection and quantification of dye residues, including those structurally related to this compound, often employ a variety of analytical techniques. These methods are crucial for monitoring environmental presence and assessing potential impacts. Spectroscopic and chromatographic methods are commonly utilized for dye analysis.

Spectrophotometry, particularly UV-Vis spectrophotometry, is a widely used technique for dye analysis due to the strong light absorption properties of many dyes. This method measures the amount of light transmitted through a sample at specific wavelengths to quantify the concentration of a compound. eurofins.comproakademia.eu UV-Vis spectrophotometry can be used for the identification of color additives by comparing the absorption spectra of samples to standards. fda.gov However, spectrophotometry alone may not be sufficient to identify multiple dyes in a single solution, necessitating prior separation techniques. fda.gov

Chromatographic methods, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for separating and identifying dyes in complex matrices. TLC separates compounds based on their weight, size, and affinity to a solvent on a stationary phase, allowing for identification by comparing retention factors (Rf values) to standards. eurofins.comiranarze.ir HPLC offers more efficient separation and can be coupled with various detectors for identification and quantification. eurofins.comfda.goviranarze.ir

HPLC coupled with Photo-Diode Array (PDA) detection is frequently used for dye analysis in various matrices, including food and cosmetics. fda.govmdpi.comacs.org This setup allows for the detection of compounds based on their UV-Vis absorption spectra as they elute from the column, and a reference library can be used for identification. fda.gov Specific wavelengths are often used for detection depending on the type of dye; for instance, yellow dyes might be detected at 435 nm, red dyes at 530 nm, and blue dyes at 620 nm. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and selective technique for the determination of dye residues. iranarze.irijnrd.orgfoodsafety.or.krresearchgate.net LC-MS/MS is particularly useful for multi-residue analysis and can provide confirmatory identification of analytes. foodsafety.or.krresearchgate.net Method validation for LC-MS/MS typically involves assessing linearity, accuracy (recovery), and limits of detection (LOD) and quantification (LOQ). foodsafety.or.krresearchgate.net For instance, a multi-residue LC-MS/MS method for 18 dyes in animal products reported LOQs of 0.002 mg/kg and recoveries ranging from 63% to 112% with relative standard deviations (RSDs) less than 15%. foodsafety.or.krresearchgate.net

Sample preparation is a critical step in dye residue analysis and varies depending on the matrix. Common extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). iranarze.irresearchgate.net SPE on aminopropyl modified silica (B1680970) with basic eluents like aqueous sodium hydroxide (B78521) or organic bases has been explored for the isolation of synthetic food dyes. proakademia.eu For complex matrices like food and animal products, extraction procedures often involve steps like homogenization, solvent extraction (e.g., with acidified acetonitrile), and cleanup using sorbents like C18 and primary secondary amine (PSA). foodsafety.or.krresearchgate.net Filtration through a 0.2 µm filter is typically performed before injection into chromatographic systems. fda.govfoodsafety.or.krresearchgate.net